Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
CAS No.: 887254-70-8
Cat. No.: VC7852259
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2
* For research use only. Not for human or veterinary use.
![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate - 887254-70-8](/images/structure/VC7852259.png)
Specification
CAS No. | 887254-70-8 |
---|---|
Molecular Formula | C17H18BrNO2 |
Molecular Weight | 348.2 |
IUPAC Name | benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate |
Standard InChI | InChI=1S/C17H18BrNO2/c1-17(2,14-9-6-10-15(18)11-14)19-16(20)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,20) |
Standard InChI Key | CGRWRJTWKLTVNA-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate is defined by the IUPAC name benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate and is alternatively identified by its SMILES notation . The molecule consists of a propan-2-yl backbone substituted with a 3-bromophenyl group and a carbamate functional group protected by a benzyl moiety. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 887254-70-8 | |
Molecular Formula | ||
Molecular Weight | 348.23 g/mol | |
InChIKey | CGRWRJTWKLTVNA-UHFFFAOYSA-N |
The bromine atom at the meta position of the phenyl ring enhances the compound’s electrophilic character, facilitating cross-coupling reactions such as Suzuki-Miyaura couplings .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via nucleophilic substitution between 2-(3-bromophenyl)propan-2-amine and benzyl chloroformate under basic conditions . A representative reaction is:
This method parallels strategies reported for structurally related benzofuran derivatives, where one-pot syntheses optimize yield and purity . The tertiary amine’s steric hindrance necessitates prolonged reaction times or elevated temperatures to achieve complete conversion.
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
The compound’s carbamate group enhances metabolic stability compared to free amines, a critical feature in prodrug development. For example, carbamate-protected amines resist premature hydrolysis in vivo, enabling targeted drug release . Additionally, the bromine atom serves as a handle for introducing pharmacophores via cross-coupling, as seen in kinase inhibitor syntheses .
Polymer Science
Carbamates contribute to polyurethane and polyurea syntheses, where they act as chain extenders. The bromophenyl moiety may impart flame retardancy, a property leveraged in materials engineering .
Comparative Analysis with Structural Analogs
The compound’s properties are contextualized against related derivatives:
Compound | Substituent | Key Differences |
---|---|---|
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | Para-bromine | Altered electronic distribution; reduced steric effects |
Ethyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | Ethoxy group | Increased hydrophilicity; lower stability |
Benzyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate | Chlorine substituent | Weaker electrophilicity; lower molecular weight |
The meta-bromine configuration in Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate optimizes steric and electronic effects for synthetic versatility .
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